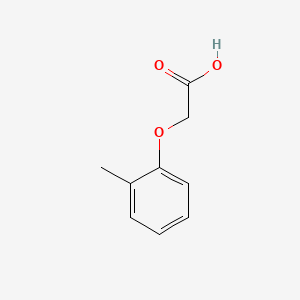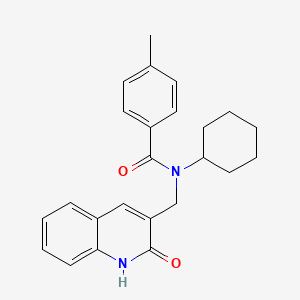
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide, also known as CQMA, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique properties that make it a promising candidate for various research studies.
科学的研究の応用
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide has been found to have potential applications in various scientific research studies. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been found to have potential applications in the field of neuroscience. Studies have shown that this compound can modulate certain neurotransmitter receptors and can be used as a tool for studying the mechanisms of neuronal communication.
作用機序
The exact mechanism of action of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide is not fully understood. However, studies have shown that this compound can interact with certain proteins and enzymes in the body, leading to various physiological effects. This compound has been found to modulate the activity of certain enzymes involved in cancer cell proliferation. This compound has also been found to modulate the activity of certain neurotransmitter receptors in the brain, leading to changes in neuronal communication.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by modulating the activity of certain enzymes involved in cell proliferation. This compound has also been found to modulate the activity of certain neurotransmitter receptors in the brain, leading to changes in neuronal communication. In addition, this compound has been found to have anti-inflammatory properties and can reduce inflammation in certain tissues.
実験室実験の利点と制限
One of the major advantages of using N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide in lab experiments is its unique properties. This compound has been found to have anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been found to modulate certain neurotransmitter receptors in the brain, making it a useful tool for studying the mechanisms of neuronal communication. However, one of the limitations of using this compound in lab experiments is its complex synthesis process. The synthesis of this compound requires expertise in organic chemistry and can be time-consuming.
将来の方向性
There are several future directions for research involving N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide. One of the major directions is to further study its anti-cancer properties and its potential applications in cancer treatment. Another direction is to study its potential applications in the field of neuroscience and its effects on neuronal communication. In addition, future research can focus on developing more efficient synthesis methods for this compound and exploring its potential applications in other scientific research fields.
Conclusion
In conclusion, this compound is a novel compound that has unique properties and potential applications in various scientific research studies. Its anti-cancer properties and effects on neuronal communication make it a promising candidate for cancer research and neuroscience. However, its complex synthesis process and limitations in lab experiments require further research to fully understand its potential applications.
合成法
The synthesis of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide involves the reaction of 2-hydroxy-3-(chloromethyl)quinoline with cyclohexylamine and 4-methylbenzoyl chloride. The resulting product is then purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
特性
IUPAC Name |
N-cyclohexyl-4-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-17-11-13-18(14-12-17)24(28)26(21-8-3-2-4-9-21)16-20-15-19-7-5-6-10-22(19)25-23(20)27/h5-7,10-15,21H,2-4,8-9,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSCTPXBBWMVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

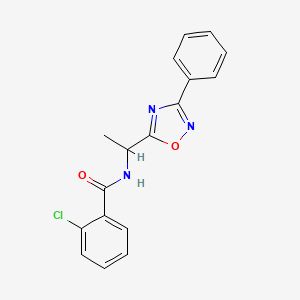
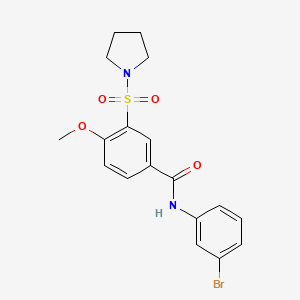



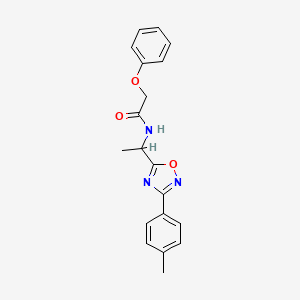
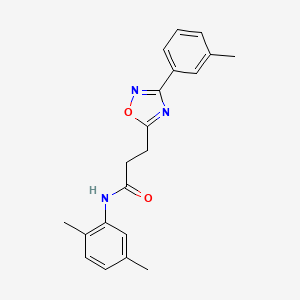

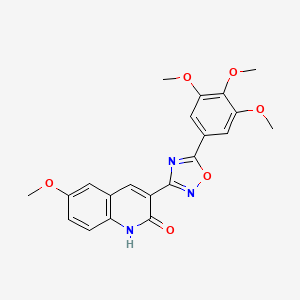
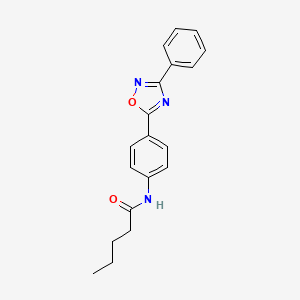


![(Z)-N'-(4-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7696703.png)
